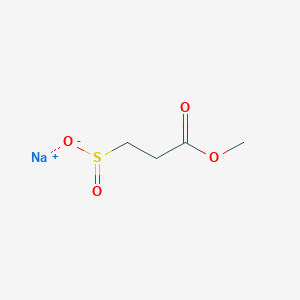

Sodium 3-methoxy-3-oxopropane-1-sulfinate

描述

Significance of Sulfinate Reagents in Organic Synthesis

Sulfinic acids (RSO₂H) and their corresponding salts, sulfinates (RSO₂⁻ M⁺), are highly versatile intermediates in organic synthesis. researchgate.net Their importance stems from their unique reactivity, acting as versatile building blocks for a wide array of organosulfur compounds. rsc.orgsemanticscholar.orgresearchgate.net Unlike more traditional sulfonylating agents such as sulfonyl chlorides, sulfinate salts are generally odorless, non-volatile, bench-stable solids that are easier and safer to handle. rsc.org

The utility of sulfinates is rooted in their multifaceted chemical nature. Depending on the reaction conditions, they can serve as nucleophiles, electrophiles, or radical precursors. rsc.orgsemanticscholar.org This flexible reactivity allows them to be key coupling partners in the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.orgnih.gov Consequently, they provide access to several critical classes of organosulfur compounds. researchgate.net

Table 1: Key Organosulfur Compounds Synthesized from Sulfinate Reagents

| Compound Class | General Structure | Bond Formed |

|---|---|---|

| Sulfones | R-SO₂-R' | C–S |

| Sulfonamides | R-SO₂-NR'R'' | N–S |

| Thiosulfonates | R-SO₂-SR' | S–S |

The alkylation of sulfinate salts with alkyl halides to form sulfones is a reaction that has been utilized for over seven decades, highlighting their long-standing role in synthetic chemistry. researchgate.net Modern advancements have further expanded their utility in transition-metal-catalyzed cross-coupling reactions and photoredox-catalyzed transformations. researchgate.netrsc.org

Historical Context of Sulfinate Generation and Transfer Methodologies

The generation of sulfinates has traditionally been accomplished through several classical methods. The most common approach involves the reduction of readily available but often highly reactive sulfonyl chlorides. rsc.orgresearchgate.net Reagents such as sodium sulfite (B76179) or zinc dust have been historically employed for this transformation. nih.gov While effective, these methods can be limited by the harsh conditions required to prepare the starting sulfonyl chlorides, which may not be compatible with sensitive functional groups. rsc.orgaudreyli.com

Another challenge in this area of chemistry is the inherent instability of free sulfinic acids, which can readily disproportionate into sulfonic acids and thiosulfonates. rsc.orgacs.org This reactivity often necessitates their conversion to and isolation as the more stable salt forms for storage and subsequent use. researchgate.net

To circumvent the direct handling of potentially unstable intermediates and to broaden the scope of sulfinate chemistry, significant research has focused on developing new generation and transfer methodologies. In recent decades, the use of sulfur dioxide surrogates, such as the stable, solid complex 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has become a popular strategy. nih.govacs.org This approach allows for the generation of sulfinates from organometallic reagents like Grignard or organolithium compounds in a single pot. nih.gov The concept of a "sulfinic acid transfer reagent" has also gained traction, aiming to deliver the sulfinate moiety to a substrate under mild, oxidation-free conditions. acs.org These advancements have paved the way for more versatile and functional-group-tolerant methods for accessing sulfonyl-containing compounds.

Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) as a Prototypical Sulfinate Transfer Reagent

This compound, commonly abbreviated as SMOPS, is a specifically designed reagent that serves as a premier example of a sulfinate transfer agent. audreyli.com It was developed to address the limitations of classical sulfonylation methods by providing a mild and convenient pathway for the synthesis of sulfinic acid salts and their derivatives, such as sulfonamides, from the corresponding halides. audreyli.com

Table 2: Properties of this compound (SMOPS)

| Property | Value |

|---|---|

| CAS Number | 90030-48-1 sigmaaldrich.com |

| Molecular Formula | C₄H₇NaO₄S sigmaaldrich.com |

| Molecular Weight | 174.15 g/mol sigmaaldrich.com |

| Synonyms | Sodium 1-methyl 3-sulfinopropanoate, 3-Sulfinopropanoic acid 1-methyl ester sodium salt sigmaaldrich.comchemdad.com |

| Appearance | White to off-white crystalline powder smolecule.com |

The ingenuity of SMOPS lies in its function as a "masked" or protected sulfinate source. audreyli.comacs.org The synthetic strategy involves the initial alkylation or arylation of SMOPS with a halide (R-X). This is followed by a base-induced β-elimination reaction that cleanly releases the desired sulfinate salt (R-SO₂Na) and methyl acrylate (B77674) as a byproduct. audreyli.com This two-step sequence is powerful because it transfers the sulfinate group with the sulfur atom already at the correct oxidation state, thereby avoiding the need for harsh oxidizing reagents. audreyli.com

This methodology offers significant advantages, including broad functional group tolerance and mild reaction conditions, making it suitable for complex molecule synthesis. audreyli.com SMOPS has been successfully used to convert a variety of alkyl and aryl halides into their corresponding sulfinates, which can then be trapped in situ with electrophiles to form sulfonamides and other sulfonyl derivatives. audreyli.com Furthermore, SMOPS is a key reagent in copper-catalyzed coupling reactions with aryl iodides and bromides to generate masked aryl sulfinates, with recent developments enabling the use of catalytic amounts of copper under milder conditions than previously required. smolecule.comacs.org The design and application of SMOPS exemplify a modern approach to reagent development, providing a practical and efficient solution for the synthesis of valuable organosulfur compounds. audreyli.com

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;3-methoxy-3-oxopropane-1-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICFALDKKMHFLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635411 | |

| Record name | Sodium 3-methoxy-3-oxopropane-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90030-48-1 | |

| Record name | Sodium 3-methoxy-3-oxopropane-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-Methyl 3-Sulfinopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of Sodium 3 Methoxy 3 Oxopropane 1 Sulfinate

Methodologies for Direct Synthesis of Sodium 3-methoxy-3-oxopropane-1-sulfinate

The direct synthesis of this compound and its analogs can be achieved through several modern and efficient methodologies, primarily involving the reaction of alkyl or aryl halides with a sulfinating agent or the cleavage of sulfone precursors.

Synthesis from Alkyl and Aryl Halides

A general, mild, and convenient method for the synthesis of various alkyl and aryl sulfinic acid salts, including analogs of this compound, involves the use of this compound (SMOPS) itself as a reagent to introduce the protected sulfinate moiety. researchgate.net This approach avoids the use of harsh oxidizing conditions or organometallic reagents like organolithium or Grignard reagents. researchgate.net The intermediate sulfones from the alkylation of SMOPS with halides can be obtained in greater than 95% yields for all cases after a simple aqueous workup. audreyli.com

The reaction with alkyl halides proceeds via a simple alkylation of SMOPS. The resulting sulfone can then be treated with one equivalent of sodium methoxide (B1231860) in a THF/MeOH mixture to quantitatively yield the corresponding sodium sulfinate upon solvent evaporation. audreyli.com

For aryl halides , a copper-mediated coupling procedure is often employed. nih.govacs.org While effective, early methods required a large excess of both SMOPS and copper iodide (typically 3 equivalents) and high temperatures (110 °C), with only modest yields from aryl bromides. nih.govacs.org More recent advancements have led to improved, one-step procedures for the preparation of (hetero)aryl β-ester sulfones. This updated chemistry involves the copper-catalyzed coupling of (hetero)aryl halides with the SMOPS reagent, but significantly, it utilizes substoichiometric amounts of a copper salt (typically 10 mol%) and only 1.2 equivalents of the SMOPS reagent at moderate reaction temperatures. nih.govacs.org

Table 1: Copper-Catalyzed Synthesis of Masked Aryl Sulfinates using SMOPS

| Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 2-Iodopyridine | CuI (10 mol%) | Neocuproine | Toluene | 80 | 85 |

| 4-Iodoanisole | CuI (10 mol%) | TMEDA | DMF | 110 | 78 |

| 3-Bromopyridine | CuI (20 mol%) | L-proline | DMSO | 110 | 65 |

| 4-Chlorotoluene | Pd(OAc)₂ (5 mol%) | Xantphos | Dioxane | 120 | 45 |

This table presents representative data for the synthesis of sulfone precursors to sulfinates, highlighting the versatility of copper-catalyzed methods with various aryl halides.

Synthesis via Sulfone Precursors and Cleavage Reactions

An alternative and widely applicable strategy for the synthesis of sulfinates involves the cleavage of sulfone precursors. This method is particularly useful as it allows for the late-stage introduction of the sulfinate functionality. A key example is the use of β-carbonyl sulfones.

The underlying principle of this approach is a β-elimination reaction. audreyli.com For instance, a sulfone can be synthesized, and then a base-mediated elimination of a suitable leaving group generates the desired sulfinate. audreyli.com This process is conceptually similar to the cleavage of β-phenylsulfonylketones, where the phenylsulfinate group is eliminated after the introduction of a substituent via alkylation of the intermediate sulfone anion. audreyli.com

In the context of preparing this compound itself, a practical synthesis involves the conjugate addition of methyl 3-mercaptopropionate (B1240610) to methyl vinyl ketone. This is followed by a sodium tungstate-catalyzed oxidation with hydrogen peroxide to generate a sulfone. The final step is a β-elimination of this sulfone, achieved by treatment with one equivalent of sodium methoxide in a mixture of THF and methanol, which yields SMOPS. audreyli.com

The cleavage of the intermediate sulfones to release the sulfinate is typically a high-yielding process. For example, simply stirring the sulfones with one equivalent of sodium methoxide can generate the corresponding sulfinates within 15 minutes at room temperature. nih.govacs.org This mild and efficient cleavage makes the sulfone precursor approach a powerful tool in organic synthesis.

Comparison with Classical Sulfinate Generation Techniques

The modern synthetic routes to this compound and its analogs offer significant advantages over classical methods for generating sulfinates. These older techniques often rely on harsh reaction conditions and have limited functional group tolerance.

Advancements Over Reduction of Sulfonyl Chlorides

The most common classical method for preparing sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.govacs.org This reduction is typically carried out using reagents such as zinc dust in the presence of sodium carbonate in water, or with sodium sulfite (B76179) (Na₂SO₃) and sodium bicarbonate in water at elevated temperatures (70–80 °C). nih.gov

While this method is straightforward for simple, readily available sulfonyl chlorides, it has several drawbacks. The synthesis of sulfonyl chlorides themselves often requires harsh oxidizing or strong Lewis acidic conditions, which are incompatible with many sensitive functional groups. audreyli.com Furthermore, the reduction process can sometimes lead to over-reduction, and the purification of the resulting hygroscopic sulfinate salts can be challenging. acs.orgnih.gov

The synthesis of sulfinates via the SMOPS methodology or cleavage of sulfone precursors represents a significant advancement. These methods avoid the need for strong oxidizing or reducing agents and are compatible with a much broader range of functional groups and heterocycles. researchgate.net The reactions are generally performed under mild conditions, and the products are often obtained in high purity and yield. audreyli.com

Table 2: Comparison of Sulfinate Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Modern (SMOPS) | Alkyl/Aryl Halide, SMOPS, Base/Cu catalyst | Mild, often room temp to moderate heat | High functional group tolerance, high yields, clean reactions | SMOPS reagent required |

| Classical (Reduction) | Sulfonyl Chloride, Zn or Na₂SO₃ | Often requires heating | Utilizes readily available sulfonyl chlorides | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance, potential over-reduction |

This table provides a direct comparison between the modern SMOPS-based synthesis and the classical reduction of sulfonyl chlorides, highlighting the key advantages of the newer methodology.

Improved Methods Compared to Organometallic Reactions with Sulfur Dioxide (SO₂) Surrogates

Another classical route to sulfinates involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with sulfur dioxide (SO₂). acs.org While this method allows for the direct introduction of the sulfinate group, the use of highly reactive organometallic reagents severely limits the functional group tolerance of the reaction. researchgate.net Many common functional groups, such as esters, ketones, and nitriles, are incompatible with these strong nucleophiles and bases. The use of gaseous and toxic SO₂ also presents practical challenges. acs.org

To address the issues associated with gaseous SO₂, solid surrogates such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) have been developed. acs.org The addition of organometallic reagents to DABSO generates the corresponding metal sulfinates in situ. acs.org While this improves the handling of the SO₂ source, the fundamental limitation of using highly reactive organometallic reagents remains.

The synthesis of sulfinates using the SMOPS reagent provides a clear advantage in this context. It serves to introduce the protected sulfinate moiety directly to the substrate under much milder conditions, thereby avoiding the need for organolithium or Grignard reagents and their associated functional group incompatibility issues. researchgate.net This allows for the synthesis of highly functionalized molecules containing sulfinate groups, which would be inaccessible through classical organometallic routes.

Elucidation of Reaction Mechanisms Involving Sodium 3 Methoxy 3 Oxopropane 1 Sulfinate

Pathways for Sulfonyl Radical Generation from Sodium 3-methoxy-3-oxopropane-1-sulfinate

Sodium sulfinates, including SMOPS, are versatile precursors for the generation of sulfonyl radicals, which are key intermediates in a variety of sulfonylation reactions. acs.orgresearchgate.net The generation of these radicals can be achieved through several methods, often involving single-electron transfer (SET) processes. researchgate.net

One common approach involves the oxidation of the sulfinate anion. This can be accomplished using chemical oxidants or electrochemical methods. For instance, the reaction of a sodium sulfinate with an oxidizing agent can lead to the formation of a sulfonyl radical. These radicals can then participate in various addition and cyclization reactions. acs.org

Another pathway for sulfonyl radical generation is through the interaction of sodium sulfinates with transition metal catalysts. In these systems, the metal center can facilitate the SET process, leading to the formation of the desired radical species under milder conditions. The specific pathway and the efficiency of radical generation can be influenced by the choice of metal catalyst, ligands, and reaction conditions.

While the general principles of sulfonyl radical generation from sodium sulfinates are established, detailed mechanistic studies specifically on SMOPS are an ongoing area of research. The electronic and steric properties of the methoxycarbonyl group in SMOPS likely influence the reactivity and stability of the resulting sulfonyl radical, offering opportunities for unique applications in organic synthesis.

Investigation of Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and sodium sulfinates have emerged as effective coupling partners. chemicalbook.com A generalized mechanism for the desulfinative cross-coupling of aryl halides with sulfinate salts involves a catalytic cycle comprising several key steps. chemicalbook.com

The catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of an aryl halide to the Pd(0) center, forming a Pd(II)-aryl intermediate. The subsequent step is transmetalation, where the sulfinate salt transfers its organic group to the palladium complex. Finally, reductive elimination from the resulting Pd(II) species yields the cross-coupled product and regenerates the Pd(0) catalyst. chemicalbook.com

| Step | Description |

| Catalyst Activation | Reduction of Pd(II) precatalyst to the active Pd(0) species. |

| Oxidative Addition | Addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). |

| Transmetalation | Transfer of the sulfinate group from the sodium salt to the palladium complex, displacing the halide. |

| SO2 Extrusion | Elimination of sulfur dioxide from the palladium-sulfinate intermediate. |

| Reductive Elimination | Formation of the C-C bond of the final product and regeneration of the Pd(0) catalyst. |

This table outlines the generalized steps in a palladium-catalyzed desulfinative cross-coupling reaction involving a sulfinate salt.

In palladium-catalyzed cross-coupling reactions involving sodium sulfinates, oxidative addition of the aryl halide to the Pd(0) complex is a critical step in initiating the catalytic cycle. chemicalbook.com The rate and efficiency of this step can be influenced by the nature of the aryl halide, with aryl iodides and bromides generally being more reactive than chlorides. fishersci.com

Following oxidative addition, transmetalation occurs, where the sulfinate anion displaces the halide on the palladium center. chemicalbook.com Mechanistic studies have revealed that the cation of the sulfinate salt can play a significant role in the rate of transmetalation. For example, in some systems, potassium sulfinates have been shown to undergo faster transmetalation compared to their sodium or lithium counterparts. acs.org The choice of solvent and the solubility of the sulfinate salt are also important factors affecting this step. acs.org For carbocyclic sulfinates, transmetalation has been identified as the turnover-limiting step in the catalytic cycle. nih.gov

Ancillary ligands and additives are crucial components in palladium-catalyzed cross-coupling reactions, as they can significantly impact the catalyst's stability, reactivity, and selectivity. acs.org Phosphine ligands, such as tricyclohexylphosphine (PCy3), are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. acs.org The steric and electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination.

Basic additives, such as potassium carbonate (K2CO3), often play a dual role in these reactions. nih.gov They can act as a base to neutralize any acidic byproducts and can also facilitate the transmetalation step. Furthermore, in desulfinative couplings, the base can help to remove free sulfur dioxide from the reaction medium. nih.gov The cation of the basic additive can also influence the reaction rate, with potassium salts sometimes accelerating the transmetalation process. nih.gov In some cases, silver additives have been shown to promote reactivity, potentially by acting as halide scavengers. acs.org

Stereochemical and Regiochemical Control in SMOPS-Mediated Transformations

Achieving high levels of stereochemical and regiochemical control is a central goal in organic synthesis. In transformations involving SMOPS, the structure of the substrate, the nature of the catalyst, and the reaction conditions all play a role in determining the outcome.

While there has been progress in using alkyl sulfinates for the stereospecific installation of certain functional groups, detailed studies on achieving high stereoselectivity specifically with SMOPS are limited. The development of chiral ligands and catalysts that can effectively control the stereochemistry of reactions involving SMOPS remains an active area of research.

Similarly, regiochemical control in SMOPS-mediated reactions is dependent on the specific transformation. In cross-coupling reactions, the regioselectivity is often dictated by the position of the leaving group on the coupling partner. However, in other reactions, such as those involving radical additions to unsaturated systems, the regioselectivity can be influenced by the electronic and steric properties of both the substrate and the sulfonyl radical derived from SMOPS. Further research is needed to fully elucidate the factors that govern regioselectivity in these transformations.

Identification of Catalytic Resting-State Intermediates

The identification of the catalytic resting-state intermediate, the most stable species in the catalytic cycle, provides valuable insight into the rate-determining step of a reaction. In palladium-catalyzed desulfinative cross-coupling reactions with sulfinate salts, the resting state can vary depending on the nature of the sulfinate. nih.gov

For reactions involving carbocyclic sulfinates, the oxidative addition complex, formed after the reaction of the aryl bromide with the Pd(0) catalyst, has been identified as the resting-state intermediate. acs.orgnih.gov This suggests that the subsequent transmetalation step is the slowest in the catalytic cycle. nih.gov

In contrast, for certain heterocyclic sulfinates, such as pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting-state intermediate. nih.gov In this case, the extrusion of sulfur dioxide from this complex is the turnover-limiting step. nih.gov These findings highlight the significant impact that the structure of the sulfinate reagent can have on the reaction mechanism.

| Sulfinate Type | Resting-State Intermediate | Turnover-Limiting Step |

| Carbocyclic | Oxidative Addition Complex | Transmetalation |

| Pyridine-2-sulfinate | Chelated Pd(II) Sulfinate Complex | SO2 Extrusion |

This table summarizes the identified resting-state intermediates and turnover-limiting steps for different types of sulfinates in palladium-catalyzed desulfinative cross-coupling reactions.

Catalytic Applications of Sodium 3 Methoxy 3 Oxopropane 1 Sulfinate in Organic Synthesis

Dual Catalysis Systems

Dual catalysis, a strategy where two distinct catalytic cycles operate concurrently to achieve a transformation not possible with either catalyst alone, has provided a powerful platform for the application of sodium 3-methoxy-3-oxopropane-1-sulfinate.

A significant application of this compound is in the three-component carbosulfonylation of alkenes, a reaction facilitated by a dual nickel/photoredox catalytic system. uzh.ch This process involves the simultaneous formation of a carbon-carbon (C-C) and a carbon-sulfur (C-S) bond across a double bond, providing access to valuable β-aryl and β-alkenyl sulfones. uzh.ch The reaction demonstrates high efficiency and operates under mild conditions, typically at room temperature with visible light irradiation. nih.govsemanticscholar.org

A key advancement in this methodology is the development of an asymmetric variant, allowing for the synthesis of chiral sulfones with high levels of stereocontrol. uzh.ch By employing a chiral ligand for the nickel catalyst, researchers have achieved excellent enantioselectivities, often up to a 99:1 enantiomeric ratio (er). uzh.ch

In a representative asymmetric transformation, this compound was successfully reacted with 4-methoxy-N-vinylbenzamide and various aryl iodides. The resulting arylsulfonylated products were obtained in synthetically useful yields and with outstanding levels of absolute stereocontrol, showcasing the versatility of the reagent in complex, stereoselective synthesis. uzh.ch For instance, the reaction with 4-cyanophenyl iodide yielded the desired product in 60% yield with a 96:4 er. uzh.ch

The nickel/photoredox-catalyzed carbosulfonylation exhibits a broad substrate scope and accommodates a wide array of functional groups. uzh.chsemanticscholar.org The reaction is not only effective with various aryl and vinyl halides but also with different classes of alkenes and sulfinate salts. uzh.chnih.gov

Alkyl sulfinates, such as this compound, have proven to be competent coupling partners. uzh.ch The reaction's functional group tolerance is extensive, with successful couplings in the presence of ethers, esters, amides, and nitriles. uzh.ch This robustness makes the protocol highly valuable for the late-stage functionalization of complex molecules. researchgate.net

Below is a table summarizing the performance of this compound in the asymmetric carbosulfonylation of 4-methoxy-N-vinylbenzamide with different aryl iodides. uzh.ch

| Aryl Iodide | Product Yield | Enantiomeric Ratio (er) |

| 4-cyanophenyl iodide | 60% | 96:4 |

| 4-methoxyphenyl iodide | 55% | 97:3 |

| 3-methoxyphenyl iodide | 52% | 96:4 |

Reaction conditions involved the aryl iodide, alkene, sulfinate precursor, a chiral Nickel catalyst (L5·NiBr2), and a photocatalyst (4-CzIPN) under visible light irradiation. uzh.ch

The success of the carbosulfonylation reaction hinges on the synergistic interplay between a photoredox cycle and a nickel cross-coupling cycle. uzh.chresearchgate.net The proposed mechanism initiates with the excitation of a photocatalyst (e.g., 4-CzIPN) by visible light. uzh.ch The excited photocatalyst then engages in a single-electron transfer (SET) with the sulfinate salt. nih.gov

This SET process generates a sulfonyl radical and the reduced form of the photocatalyst. uzh.chnih.gov Concurrently, the nickel catalyst, typically in the Ni(0) state, undergoes oxidative addition with an aryl or vinyl halide to form a Ni(II) intermediate. This intermediate then traps the alkene, and the resulting species is intercepted by the sulfonyl radical. The final product is released through reductive elimination from a high-valent Ni(III) species, which regenerates a Ni(I) complex. This Ni(I) species is then reduced by the photocatalyst to close both catalytic cycles, regenerating the Ni(0) catalyst and the ground-state photocatalyst. uzh.ch This dual catalytic system efficiently combines radical generation with transition-metal cross-coupling to achieve the three-component reaction. uzh.chresearchgate.net

Nickel/Photoredox-Catalyzed Carbosulfonylation of Unsaturated Systems

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond dual catalysis, sodium sulfinates are versatile nucleophilic partners in traditional transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed desulfinative cross-coupling represents a powerful method for forming new carbon-carbon or carbon-heteroatom bonds, where a sulfinate group is displaced by another functional group. nih.govpsu.edu These reactions typically use sulfinate salts as stable, easy-to-handle nucleophiles that couple with (hetero)aryl halides. nih.govacs.org

The general mechanism for this transformation involves the oxidative addition of an aryl halide to a Pd(0) catalyst to form a Pd(II) complex. nih.govox.ac.uk This is followed by transmetalation with the sulfinate salt, which displaces the halide on the palladium center. nih.govacs.org The resulting palladium sulfinate intermediate then undergoes extrusion of sulfur dioxide (SO₂) and subsequent reductive elimination to furnish the cross-coupled product and regenerate the active Pd(0) catalyst. nih.gov While much of the research has focused on aryl and heterocyclic sulfinates, the methodology is applicable to a broader range of sulfinate reagents. nih.govacs.org The reactions often require elevated temperatures but offer an alternative to more common coupling partners like boronic acids. acs.orgox.ac.uk

Copper-Mediated Sulfonylation Reactions

Copper catalysis provides a complementary approach to palladium for the formation of C-S bonds, and SMOPS has been extensively utilized in this context for the synthesis of sulfones and masked sulfinates.

This compound can be directly coupled with alkyl and aryl halides in the presence of a copper catalyst to afford β-ester sulfones. nih.gov While effective, early procedures for aryl substrates often required a large excess of both SMOPS and a copper(I) salt (typically copper(I) iodide), along with high reaction temperatures. nih.govacs.org These conditions, particularly the high temperature of 110 °C, and the modest yields obtained with aryl bromides, presented limitations. nih.gov

Recent advancements have led to improved, more efficient protocols. For example, a copper-catalyzed method has been developed for the preparation of β-ester (hetero)aryl sulfones that utilizes substoichiometric amounts of a copper salt (e.g., 10 mol %) and only a slight excess of SMOPS (1.2 equivalents). nih.gov These reactions can be conducted at more moderate temperatures and are base-free, enhancing their practicality and functional group tolerance. nih.gov

Table 2: Copper-Mediated Direct Coupling of (Hetero)Aryl Iodides with SMOPS

| Entry | (Hetero)Aryl Iodide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Iodopyridine | CuI (10 mol%) | DMSO | 80 | 85 |

| 2 | 4-Iodoanisole | CuI (10 mol%) | DMSO | 80 | 92 |

| 3 | 3-Iodothiophene | CuI (10 mol%) | DMSO | 80 | 78 |

| 4 | 1-Iodo-4-nitrobenzene | CuI (10 mol%) | DMSO | 80 | 88 |

| 5 | 2-Iodofuran | CuI (10 mol%) | DMSO | 80 | 75 |

Data represents examples from improved, substoichiometric copper-catalyzed procedures.

A significant application of SMOPS in copper catalysis is the synthesis of β-ester (hetero)aryl sulfones, which serve as "masked" or protected forms of (hetero)aryl sulfinates. nih.govacs.org This approach is particularly valuable as aryl sulfinates are key precursors for a variety of medicinally important sulfonyl-containing compounds, including sulfones and sulfonamides. nih.gov The direct synthesis of these masked sulfinates using SMOPS circumvents the need for harsh oxidizing conditions that might otherwise be required. acs.org

The copper-catalyzed coupling of SMOPS with (hetero)aryl halides under mild, base-free conditions provides a straightforward route to these masked sulfinates. nih.govox.ac.ukbohrium.com The resulting β-ester sulfones are stable compounds that can be easily "unmasked" to generate the corresponding sulfinate in situ. This is typically achieved by treatment with a base, such as sodium methoxide (B1231860), which triggers a retro-Michael-type elimination. nih.gov The liberated sulfinate can then be trapped with an electrophile to afford a diverse range of sulfonyl derivatives. nih.gov This strategy has been successfully applied to a variety of (hetero)aryl iodides and, with the development of a tert-butyl ester analogue of SMOPS, has been extended to aryl bromide substrates. nih.gov

Table 3: Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates using SMOPS

| Entry | (Hetero)Aryl Halide | Product (Masked Sulfinate) | Yield (%) |

|---|---|---|---|

| 1 | 2-Iodopyridine | Methyl 3-((pyridin-2-yl)sulfonyl)propanoate | 85 |

| 2 | 4-Iodoanisole | Methyl 3-((4-methoxyphenyl)sulfonyl)propanoate | 92 |

| 3 | 3-Iodothiophene | Methyl 3-(thiophen-3-ylsulfonyl)propanoate | 78 |

| 4 | 1-Iodo-4-cyanobenzene | Methyl 3-((4-cyanophenyl)sulfonyl)propanoate | 89 |

| 5 | 2-Bromopyridine* | tert-Butyl 3-((pyridin-2-yl)sulfonyl)propanoate | 81 |

*Reaction performed with the tert-butyl ester analogue of SMOPS (STOPS).

Sodium 3 Methoxy 3 Oxopropane 1 Sulfinate As a Versatile Functional Group Precursor

Masked Sulfinate Strategy: β-Ester Sulfones as Latent Sulfinate Equivalents

A significant challenge in using sulfinate salts is their intrinsic ionic nature, which can lead to poor solubility in organic solvents and hygroscopicity, complicating their isolation and purification. nih.gov An effective strategy to circumvent these issues is the use of "masked sulfinates," which are stable molecules that can release the sulfinate functional group under specific reaction conditions. nih.gov β-Ester sulfones, prepared from Sodium 3-methoxy-3-oxopropane-1-sulfinate, have proven to be highly effective masked sulfinate reagents. nih.govacs.org

The synthesis of these β-ester sulfones often involves the reaction of this compound with alkyl or aryl halides. nih.govacs.org A copper-catalyzed method has been developed for the preparation of β-ester (hetero)aryl sulfones from aryl iodides and SMOPS under mild, base-free conditions. nih.gov This approach provides a practical route to these masked sulfinate precursors.

Base-Mediated Liberation of Sulfinates from Masked Forms

The liberation of the active sulfinate species from β-ester sulfones is typically achieved through a base-mediated E1cb (Elimination, Unimolecular, conjugate Base) elimination mechanism. rsc.org The presence of a base facilitates the removal of a proton, leading to the formation of an intermediate that subsequently eliminates the sulfinate group. rsc.org Common bases such as sodium methoxide (B1231860) can efficiently unmask the sulfinate, often within a short period at room temperature. acs.org This controlled release allows for the in situ generation of the sulfinate, avoiding the need for its isolation. nih.govchemrxiv.org

In Situ Functionalization of Unmasked Sulfinates

Once the sulfinate is liberated in situ, it can be readily functionalized by adding an appropriate electrophile to the reaction mixture. nih.govacs.org This one-pot, two-step procedure is a highly efficient method for creating a variety of sulfonyl-containing functional groups. nih.govacs.org The unmasked sulfinate can react with various electrophiles to form sulfones, sulfonamides, and other related derivatives, demonstrating the versatility of this masked sulfinate strategy. nih.govacs.org

Introduction of Sulfonyl Moieties (Sulfonylation)

This compound and the sulfinates generated from its masked forms are valuable precursors for introducing sulfonyl (R-SO₂-) moieties into organic molecules. This process, known as sulfonylation, is crucial for the synthesis of many medicinally relevant compounds. nih.gov

Synthesis of Sulfones (R-SO₂-R')

Sulfones are a class of organosulfur compounds with significant applications in medicinal chemistry and materials science. chemrxiv.org The in situ generation of sulfinates from β-ester sulfones provides a convenient route to synthesize sulfones. chemrxiv.org For example, β-thioamide sulfones, acting as novel sulfone motif donors, can generate sulfinates in situ under basic conditions, which then undergo cross-coupling reactions to form alkyl aryl sulfones. chemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| β-Ester Sulfone | Electrophile | Sodium Methoxide | Sulfone | Good |

| β-Thioamide Sulfone | Cyclopropene | Copper Catalyst / Base | Alkyl Aryl Sulfone | Moderate to Good |

This table provides a generalized summary of reaction conditions for sulfone synthesis.

Synthesis of Sulfonamides (R-SO₂-NR'R'')

Sulfonamides are a cornerstone functional group in pharmaceuticals, known for a wide range of biological activities. d-nb.info Sodium sulfinates, including those generated from SMOPS, are effective precursors for sulfonamide synthesis. d-nb.infosmolecule.com A common method involves the reaction of a sodium sulfinate with an amine in the presence of a mediating agent. d-nb.info For instance, an efficient synthesis of sulfonamides has been developed using ammonium (B1175870) iodide (NH₄I) to mediate the reaction between sodium sulfinates and various aromatic and aliphatic amines, providing the desired products in moderate to excellent yields. d-nb.infonih.gov

| Sodium Sulfinate | Amine | Mediator | Solvent | Temperature (°C) | Yield (%) |

| Sodium p-toluenesulfinate | n-Propylamine | NH₄I | CH₃CN | 80 | 85 |

| Sodium p-toluenesulfinate | Aniline | NH₄I | CH₃CN | 80 | 75 |

| Sodium p-toluenesulfinate | Diethylamine | NH₄I | CH₃CN | 80 | 82 |

This table presents selected examples from the NH₄I-mediated synthesis of sulfonamides. d-nb.infonih.gov

Formation of Sulfonyl Fluorides and Related Derivatives

Sulfonyl fluorides are valuable reagents in chemical biology and drug discovery, often used as covalent inhibitors. rsc.org The conversion of sulfonic acids and their salts into sulfonyl fluorides is a key synthetic transformation. rsc.org While direct conversion from SMOPS is less commonly detailed, the sulfinates generated from it can serve as precursors to sulfonic acids, which can then be converted to sulfonyl fluorides. rsc.org One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride, achieving high yields. rsc.org Another approach utilizes deoxyfluorinating agents like Xtalfluor-E® to convert both sulfonic acids and their salts to sulfonyl fluorides. rsc.orgnih.gov

| Starting Material | Reagent | Yield (%) |

| Sulfonic Acid Sodium Salt | Thionyl Fluoride | 90–99 |

| Sulfonic Acid / Salt | Xtalfluor-E® | 41–94 |

This table summarizes general methods for the synthesis of sulfonyl fluorides from sulfonic acids and their salts. rsc.org

Role as a Sulfinylating and Sulfenylating Reagent

This compound serves as a versatile and stable precursor in organic synthesis, demonstrating notable utility as both a sulfinylating and sulfenylating agent. rsc.orgresearchgate.net Depending on the reaction conditions and the coupling partners, this compound can be used to introduce either a sulfinyl group (R-S(O)-) to form sulfoxides or a sulfenyl group (R-S-) to form thioethers (sulfides). rsc.orgtandfonline.com Its reactivity stems from its nature as a sulfinate salt, which is generally stable, easy to handle, and less odorous compared to traditional sulfur reagents like thiols. rsc.org

Role as a Sulfinylating Reagent

As a sulfinylating agent, this compound provides the "R-S(O)" moiety for the synthesis of sulfoxides. Sulfoxides are crucial structural motifs in medicinal chemistry and chiral synthesis. The sulfinate anion can function as a nucleophile, reacting with various electrophiles to form a new carbon-sulfur bond, thereby generating a sulfoxide.

Research has demonstrated that sulfenate anions (RSO⁻), which are functionally equivalent to sulfinate salts, undergo efficient palladium-catalyzed coupling with aryl iodides and bromides to produce aryl sulfoxides. mdpi.com This method provides a direct route to diaryl or alkyl-aryl sulfoxides. Similarly, copper-catalyzed reactions have been developed for the sulfoxidation of benzyl (B1604629) C-H bonds using sulfenate anions generated in situ. mdpi.com These established reactivities for sulfinates suggest that this compound can be effectively used in transition-metal-catalyzed cross-coupling reactions to synthesize a diverse range of sulfoxides.

One documented strategy involves generating a sulfinate intermediate from a sulfur dioxide surrogate, which is then converted to a sulfinate silyl (B83357) ester. This electrophilic intermediate can then react with a Grignard or organolithium reagent to afford the desired sulfoxide. organic-chemistry.org

| Reactant 1 (Sulfinate Source) | Reactant 2 (Electrophile) | Conditions | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| β-Sulfinyl Ester (generates sulfenate anion) | Aryl Iodide | Pd Catalyst, Biphasic | Aryl Sulfoxide | Good | mdpi.com |

| β-Sulfinyl Ester (generates sulfenate anion) | Alkyl Iodide | Phase-Transfer Catalyst | Chiral Alkyl Sulfoxide | 77 | mdpi.com |

| DABSO (SO₂ source) + R¹-MgX | R²-MgX, TMS-Cl | One-pot | Diorganoyl Sulfoxide | Very Good | organic-chemistry.org |

| Sulfinamide | N-Tosylhydrazone | Cu Catalyst | Diorganoyl Sulfoxide | Broad Scope | organic-chemistry.org |

Role as a Sulfenylating Reagent

The use of sodium sulfinates as sulfenylating agents for the synthesis of thioethers (sulfides) is also well-established. thieme-connect.comthieme-connect.comresearchgate.net This transformation involves the formal reduction of the sulfinate group to a sulfenyl (thioether) linkage. These reactions often proceed through radical pathways, where a thiyl radical (RS•) is generated as a key intermediate. researchgate.netacs.org

A notable application is the copper-catalyzed thiolation of hydrazones with sodium sulfinates, which yields a variety of benzylic thioethers in high yields. acs.org This reaction proceeds cleanly and demonstrates a wide substrate scope. Mechanistic studies support the involvement of a thiyl radical intermediate. acs.org The versatility of sodium sulfinates as sulfenylating agents is further highlighted by their use in the direct C-H sulfenylation of various substrates, providing a direct route to construct carbon-sulfur bonds without the need for volatile and odorous thiols. tandfonline.com

| Reactant 1 (Sulfinate) | Reactant 2 | Conditions | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Sodium Arylsulfinate | Hydrazone | CuBr₂, DBU, DMF | Benzylic Thioether | 59-75 | acs.org |

| Sodium Naphthalene-2-sulfinate | Hydrazone | CuBr₂, DBU, DMF | Benzylic Thioether | 74 | acs.org |

| Sodium Thiophene-2-sulfinate | Hydrazone | CuBr₂, DBU, DMF | Benzylic Thioether | 70 | acs.org |

| Sodium Arylsulfinate | Aryl Halide | Desulfitative Cross-Coupling | Aryl Thioether | Not Specified | tandfonline.com |

Advanced Spectroscopic and Computational Approaches in Sodium 3 Methoxy 3 Oxopropane 1 Sulfinate Research

Mass Spectrometry and Other Spectroscopic Techniques for Reaction Monitoring

Mass spectrometry (MS) is an essential tool for monitoring the progress of chemical reactions in real-time. waters.com Techniques like Electrospray Ionization (ESI-MS) allow for the direct analysis of reaction aliquots, providing rapid identification of intermediates and products based on their mass-to-charge ratio. waters.com This is particularly useful for detecting transient or low-concentration species that may not be observable by NMR. nih.gov

In the context of Sodium 3-methoxy-3-oxopropane-1-sulfinate, MS can be used to:

Confirm Product Formation: Quickly verify the mass of the expected product in coupling reactions.

Identify Intermediates: Detect key intermediates, such as sulfonyl radicals or sulfenamides, which can provide crucial evidence for a proposed reaction mechanism. nih.govnih.gov

Track Reaction Progress: Quantify the consumption of starting materials and the formation of products over time, allowing for kinetic analysis.

Advanced MS techniques, such as Atmospheric Solids Analysis Probe (ASAP-MS), enable the rapid analysis of reaction mixtures with minimal sample preparation, accelerating the optimization of reaction conditions. waters.com Tandem mass spectrometry (MS/MS) can further be used to fragment ions of interest, providing structural information that helps to confirm the identity of unknown intermediates or byproducts. acs.org

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental studies, offering a molecular-level understanding of reaction mechanisms and reactivity. nih.govmdpi.com

DFT calculations allow researchers to map the entire potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov By identifying the lowest energy pathway, the most plausible reaction mechanism can be determined.

For reactions involving sulfinates, DFT has been used to:

Model Transition States: The geometry of transition states can be calculated, revealing the precise arrangement of atoms as bonds are broken and formed.

Calculate Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. DFT can compute these barriers, explaining why certain pathways are favored over others. nih.gov

Investigate Radical Pathways: In many reactions, sulfinates serve as precursors to sulfonyl radicals. rsc.org DFT is instrumental in studying these radical processes, modeling the formation of the radical and its subsequent addition to other molecules. nih.govrsc.org

Table 2: Example of DFT-Calculated Energy Profile for a Hypothetical Sulfinate Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Sulfinate + Alkene | 0.0 |

| TS1 | Transition state for radical formation | +15.2 |

| Intermediate | Sulfonyl radical + Alkene | +5.8 |

| TS2 | Transition state for C-S bond formation | +12.5 |

| Product | Final sulfone product | -25.0 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of radical additions involving sulfinates. nih.gov

DFT can also predict the intrinsic reactivity and selectivity of molecules like this compound. scielo.org.mx By analyzing the electronic structure, chemists can understand where and how a molecule is likely to react. researchgate.net

Key applications include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the sulfinate will interact with other reagents. For example, the HOMO can indicate the site of nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is useful for predicting how the sulfinate will orient itself when approaching another reactant.

Regioselectivity Prediction: In reactions where a sulfonyl radical adds to an unsymmetrical alkene, DFT can calculate the activation barriers for addition to each possible site. The pathway with the lower barrier will be the major product, thus predicting the regioselectivity of the reaction. nih.gov

These advanced computational tools, combined with sophisticated spectroscopic monitoring, provide a comprehensive picture of the chemical behavior of this compound, guiding the development of new synthetic methodologies and applications.

Synthetic Applications of Sodium 3 Methoxy 3 Oxopropane 1 Sulfinate in Complex Chemical Systems

Application in Pharmaceutical Intermediate Synthesis and Drug Discovery

Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) has emerged as a key reagent in the synthesis of pharmaceutical intermediates, primarily due to its ability to act as a mild and efficient precursor to sulfinic acids and sulfonamides. The sulfonamide functional group is a cornerstone of many therapeutic agents, and SMOPS provides a convenient route for its incorporation into complex molecules.

A notable application of SMOPS is in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide group is a critical pharmacophore for a class of COX-2 inhibitors, including the well-known anti-inflammatory drug Celecoxib. researchgate.net Traditional methods for introducing the sulfonyl chloride group necessary for sulfonamide synthesis often require harsh oxidizing conditions. In contrast, SMOPS allows for the introduction of a protected sulfinate moiety under much milder conditions, which is then readily converted to the desired sulfonamide. researchgate.net This approach is advantageous as it tolerates a wider range of functional groups, enabling the synthesis of complex Celecoxib analogues and other potential COX-2 inhibitors. researchgate.net

The general strategy involves the reaction of an appropriate aryl or benzyl (B1604629) halide with SMOPS to form a stable sulfone intermediate. This intermediate can then be treated with a base to induce β-elimination, liberating the corresponding sulfinate salt. The resulting sulfinate is subsequently reacted with an electrophilic nitrogen source to furnish the target sulfonamide. This methodology has been successfully employed in the synthesis of various alkyl and aryl sulfonamides, demonstrating its broad applicability in medicinal chemistry. researchgate.net

Table 1: Key Steps in Sulfonamide Synthesis via SMOPS

| Step | Reactants | Product | Significance |

| 1 | Aryl/Benzyl Halide + SMOPS | Sulfone Intermediate | Introduction of the sulfur moiety under mild conditions. |

| 2 | Sulfone Intermediate + Base | Sulfinate Salt | Generation of the reactive sulfinate precursor. |

| 3 | Sulfinate Salt + Electrophilic N-source | Sulfonamide | Formation of the final sulfonamide-containing pharmaceutical target. |

While the application of SMOPS in the synthesis of COX-2 inhibitors is a prominent example, its potential in drug discovery extends to other therapeutic areas where the sulfonamide scaffold is prevalent. The mildness and functional group tolerance of the SMOPS-based methodology make it an attractive tool for the late-stage functionalization of complex molecules, a critical aspect of modern drug development.

Contributions to Agrochemical Development (e.g., Herbicides, Pesticides)

While the sulfonamide group is also a key structural feature in many agrochemicals, particularly herbicides, the direct application of this compound in this sector is not as extensively documented in publicly available research as its role in pharmaceuticals. However, the fundamental chemistry enabled by SMOPS is highly relevant to the synthesis of certain agrochemical compounds.

Many commercial herbicides, for instance, belong to the sulfonylurea class. The synthesis of these complex molecules often involves the reaction of a sulfonamide with an isocyanate. Given that SMOPS provides an efficient pathway to sulfonamides, it can be inferred as a potentially valuable tool in the synthetic routes leading to such herbicides. The ability to construct the sulfonamide component under mild conditions would be beneficial in the multi-step synthesis of these intricate agrochemical structures.

Broader Impact on Organosulfur Compound Synthesis and Functional Materials

The significance of this compound extends beyond its applications in the life sciences to the broader field of organosulfur chemistry and the development of functional materials. Organosulfur compounds are integral to various advanced materials due to their unique electronic and optical properties.

SMOPS serves as a versatile building block for the synthesis of a wide array of organosulfur compounds. nih.gov The sulfinate moiety, which can be unmasked from the initial SMOPS adduct, is a powerful intermediate that can be transformed into sulfones, thiosulfonates, and other sulfur-containing functional groups. nih.gov This reactivity is crucial for the construction of monomers and polymers with specific electronic or photophysical properties.

For instance, sulfone-containing polymers are known for their high thermal stability and desirable dielectric properties, making them suitable for applications in electronics and aerospace. The synthesis of such polymers often requires the precise incorporation of sulfonyl groups, a task for which SMOPS could be a valuable reagent.

While the direct application of this compound in the synthesis of specific, commercially available functional materials is not widely reported, its fundamental role as a precursor to versatile organosulfur intermediates underscores its potential in this area. The ability to introduce sulfur functionalities under mild and controlled conditions is a significant advantage in the design and synthesis of novel materials with tailored properties.

Future Research Directions and Translational Potential for Sodium 3 Methoxy 3 Oxopropane 1 Sulfinate Chemistry

Development of More Sustainable and Efficient Synthetic Routes for SMOPS

The industrial viability and broader academic application of SMOPS are intrinsically linked to the efficiency and sustainability of its production. Current syntheses of sulfinates often rely on multi-step processes, which may involve harsh reagents or generate significant waste. acs.orgresearchgate.net Future research will likely focus on developing greener and more atom-economical synthetic pathways.

Key areas for development include:

Use of Sulfur Dioxide (SO₂) Surrogates: Traditional methods for synthesizing sulfinates can involve the direct use of toxic and difficult-to-handle SO₂ gas. acs.org Research into safer and more convenient SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), sodium dithionite, or metabisulfites, presents a significant opportunity for improving the synthesis of SMOPS and its analogs. acs.orgnih.gov

Flow Chemistry and Process Intensification: Continuous flow manufacturing offers substantial advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for telescoped reaction sequences. Applying flow chemistry to the synthesis of SMOPS could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable tool in organic synthesis. rsc.orgresearchgate.net The electrochemical synthesis of sulfinates from readily available precursors could offer a reagent-free and environmentally benign alternative to classical methods. rsc.org

Catalytic Routes from Bulk Feedstocks: Developing catalytic methods that utilize inexpensive and abundant sulfur-containing feedstocks would represent a paradigm shift in sulfinate synthesis. For instance, processes that can directly convert sulfur-containing byproducts from the petrochemical industry into valuable sulfinates like SMOPS are highly desirable.

| Synthetic Aspect | Current Approaches | Future Sustainable/Efficient Directions |

|---|---|---|

| Sulfur Source | Reduction of sulfonyl chlorides; Insertion of SO₂ gas. acs.orgresearchgate.net | Use of solid SO₂ surrogates (e.g., DABSO); Utilization of industrial sulfur byproducts. acs.orgnih.gov |

| Reaction Conditions | Batch processing; Potentially harsh reagents (e.g., strong reductants). acs.org | Continuous flow synthesis; Electrochemical methods; Photochemical synthesis. rsc.orgresearchgate.net |

| Atom Economy | Multi-step sequences can lead to lower overall atom economy. | One-pot, multi-component reactions; Catalytic C-H sulfinylation of precursors. researchgate.netresearchgate.net |

| Solvent Use | Use of conventional organic solvents. | Aqueous synthesis; Use of biodegradable or recyclable solvents. |

Expansion of Catalytic Systems and Reaction Modalities beyond Current Paradigms

The utility of SMOPS has been demonstrated in copper-mediated cross-coupling reactions to form β-ester aryl sulfones. acs.org However, the broader family of sodium sulfinates participates in a vast array of transformations, suggesting that the catalytic repertoire of SMOPS can be significantly expanded. rsc.orgresearchgate.net

Future research should explore:

Photoredox and Dual Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfinate salts under mild conditions. nih.govmdpi.com This approach enables a host of reactions, including C-H sulfonylation and the difunctionalization of alkenes. rsc.orgnih.gov Combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, can unlock novel transformations for C-S bond formation. mdpi.com

Electrochemical Transformations: Electrosynthesis offers an alternative method for activating sulfinate salts, triggering radical pathways for sulfonylation reactions without the need for chemical oxidants or reductants. rsc.org This aligns with the broader goals of green chemistry.

Palladium and Nickel Catalysis: While copper is effective, palladium and nickel catalysts offer complementary reactivity and are workhorses in cross-coupling chemistry. researchgate.netresearchgate.net Developing Pd- and Ni-catalyzed methods for the coupling of SMOPS with a wider range of electrophiles (e.g., aryl chlorides, pseudohalides) and nucleophiles would greatly enhance its synthetic value. mdpi.comresearchgate.net

Organocatalysis: The development of metal-free catalytic systems is a major goal in modern synthesis. Organocatalytic approaches could provide new pathways for the asymmetric functionalization of SMOPS or its derivatives, leading to chiral sulfur-containing molecules.

| Catalytic System/Modality | Current Status with SMOPS/Sulfinates | Future Expansion Opportunities |

|---|---|---|

| Copper Catalysis | Established for coupling with aryl halides. acs.org | Exploration of novel ligands to broaden substrate scope; Asymmetric variants. |

| Palladium/Nickel Catalysis | Widely used for other sulfinates in C-S coupling. mdpi.comresearchgate.net | Development of specific protocols for SMOPS with diverse coupling partners (e.g., vinyl halides, alkynes). researchgate.net |

| Photoredox Catalysis | Emerging for general sulfinates to generate sulfonyl radicals. researchgate.netnih.gov | Application in SMOPS-mediated difunctionalization of π-systems and late-stage C-H functionalization. nih.gov |

| Electrochemistry | Demonstrated for the synthesis and transformation of sulfinates. nih.govrsc.org | Development of electrosynthetic methods for SMOPS-based C-S, N-S, and S-S bond formation. rsc.org |

| Organocatalysis | Less explored for sulfinate transformations. | Design of chiral organocatalysts for enantioselective reactions involving SMOPS-derived intermediates. |

Exploration of Novel Reactivity and Applications in Emerging Fields

The primary application of SMOPS is as a precursor to sulfones and sulfonamides, which are ubiquitous motifs in pharmaceuticals. acs.orgresearchgate.net However, the unique structural features of SMOPS and the broader class of organosulfur compounds suggest potential applications in other cutting-edge areas. sciencedaily.com

Potential emerging fields for SMOPS chemistry include:

Materials Science: Sulfone-containing polymers (polysulfones) are high-performance thermoplastics known for their thermal stability and chemical resistance. SMOPS could serve as a functional monomer or a modifying agent for creating novel polymers with tailored properties for membranes, electronics, or aerospace applications.

Chemical Biology and Medicinal Chemistry: Beyond its role as a simple building block, the sulfinate moiety or its derivatives could be incorporated into molecules designed for specific biological functions. nih.govresearchgate.net This could include designing probes for detecting reactive oxygen species, developing novel covalent inhibitors, or creating new classes of therapeutic agents where the sulfur-containing group is key to the pharmacophore. nih.govscispace.com

Agrochemicals: The sulfonylurea and sulfonamide functional groups are present in numerous herbicides and pesticides. researchgate.net The development of efficient synthetic routes using SMOPS could facilitate the discovery of new agrochemicals with improved efficacy and environmental profiles.

Supramolecular Chemistry: The sulfinate group can act as a ligand for metal ions or participate in non-covalent interactions like hydrogen bonding. This opens up possibilities for using SMOPS-derived molecules in the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies.

Advanced Mechanistic Understanding through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involving SMOPS is crucial for optimizing existing transformations and designing new ones. Sodium sulfinates can exhibit diverse reactivity, acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.orgrsc.org A synergistic approach combining experimental and computational methods will be key to unraveling these complex pathways.

Future mechanistic investigations should focus on:

Kinetic Studies: Detailed kinetic analysis of SMOPS-involved reactions can help determine rate laws, reaction orders, and activation parameters, providing critical insights into the rate-determining steps and the species involved in the catalytic cycle.

In Situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and catalyst resting states.

Computational Modeling (DFT): Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms. nih.gov Computational studies can be used to map potential energy surfaces, calculate transition state geometries and energies, and rationalize observed chemo-, regio-, and stereoselectivities in reactions involving SMOPS. acs.org

Crossover and Isotope Labeling Experiments: These classical mechanistic experiments are invaluable for distinguishing between intramolecular and intermolecular pathways, and for tracking the fate of specific atoms throughout a reaction sequence, thereby validating or refuting proposed mechanisms. nih.gov

By integrating these advanced techniques, researchers can gain a comprehensive picture of how SMOPS behaves under various catalytic conditions, paving the way for the rational design of more efficient and selective synthetic methods.

常见问题

Q. What are the established synthetic methodologies for generating sulfinate salts using SMOPS in sulfone synthesis?

SMOPS reacts with alkyl halides under basic conditions (e.g., K₂CO₃ or DIPEA) to form sulfinate intermediates, which are subsequently oxidized to sulfones. This method avoids gaseous SO₂ and leverages the sulfoxylate dianion (SO₂⁻²) as a surrogate. For example, coupling SMOPS with benzyl halides at 60–80°C in DMF yields symmetric sulfones with high efficiency . Comparative studies show SMOPS outperforms Rongalite in selectivity for non-symmetrical sulfones under optimized conditions .

Q. What analytical techniques are recommended to confirm sulfinate intermediate stability in SMOPS-mediated reactions?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for tracking sulfinate formation, while High-Resolution Mass Spectrometry (HRMS) validates molecular ions. X-ray crystallography can resolve structural ambiguities in crystalline intermediates. For unstable intermediates, in situ monitoring via FT-IR or rapid-injection NMR is advised to minimize decomposition .

Q. How does SMOPS compare to other SO₂ surrogates like Rongalite or Benzothiazole-2-sulfinate (BTS) in terms of reactivity?

SMOPS provides superior regioselectivity in C–H sulfonylation compared to Rongalite, which is limited to symmetric sulfones. BTS, though versatile, is cost-prohibitive (~$48/g) and requires stringent anhydrous conditions. SMOPS operates under milder, oxidation-free protocols, making it preferable for late-stage functionalization of complex molecules .

Q. What safety protocols are essential when handling SMOPS in laboratory settings?

Use nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Contaminated waste must be segregated and disposed via certified hazardous waste services. Emergency procedures include rinsing exposed skin with water for 15+ minutes and seeking immediate medical attention for ingestion .

Q. What solvent systems optimize SMOPS reactivity in polar aprotic environments?

DMF and DMSO are optimal due to their high polarity and ability to stabilize sulfinate intermediates. For temperature-sensitive substrates, THF or acetonitrile at 40–50°C can mitigate side reactions. Solvent-free mechanochemical grinding has also been reported for rapid sulfinate generation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on SMOPS intermediate stability across different alkyl halide substrates?

Stability discrepancies arise from steric and electronic effects of alkyl halides. For bulky substrates (e.g., tert-butyl halides), low-temperature (0–5°C) reaction conditions and stabilizing additives like crown ethers improve intermediate longevity. Kinetic studies using stopped-flow UV-Vis spectroscopy can quantify decomposition rates and guide condition optimization .

Q. What strategies enhance site-selective C–H sulfonylation using SMOPS in heteroarenes?

Transition-metal catalysts (e.g., Pd(OAc)₂) direct sulfinate installation at electron-rich positions. Computational modeling (DFT) predicts regioselectivity trends, while directing groups (e.g., pyridines) enforce ortho-functionalization. Recent protocols achieve >90% selectivity in indole derivatives using SMOPS with photoredox catalysis .

Q. How do competing nucleophiles impact SMOPS reactivity in one-pot multicomponent reactions?

Competing nucleophiles (e.g., amines, thiols) necessitate sequential addition strategies. For example, pre-forming the sulfinate intermediate before introducing amines prevents undesired sulfonamide byproducts. Kinetic control via slow syringe-pump addition of SMOPS also minimizes crossover reactivity .

Q. What mechanistic insights explain the limited applicability of SMOPS in stereoselective sulfone synthesis?

The planar sulfinate intermediate lacks chiral centers, limiting stereocontrol. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) have been explored to induce enantioselectivity, but yields remain moderate (<60% ee). Recent work with chiral Pd complexes shows promise for α-chiral sulfones .

Q. How can computational methods predict SMOPS compatibility with novel electrophiles?

Density Functional Theory (DFT) calculates frontier molecular orbital energies to predict reactivity between SMOPS and electrophiles. For example, substrates with low LUMO energies (e.g., activated alkyl bromides) exhibit faster sulfinate formation. Machine learning models trained on reaction databases further refine predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。